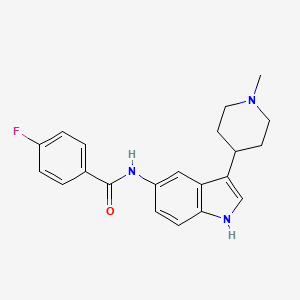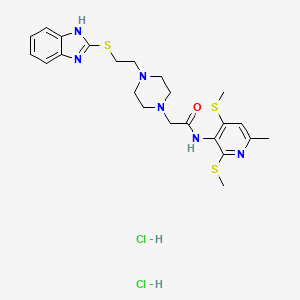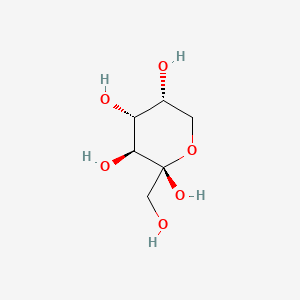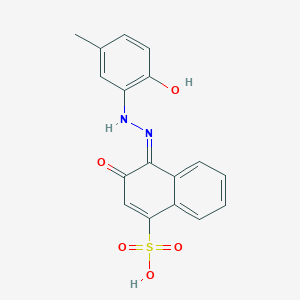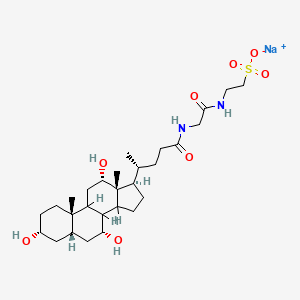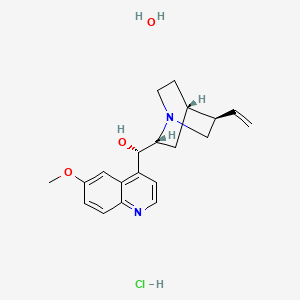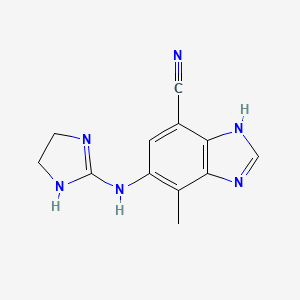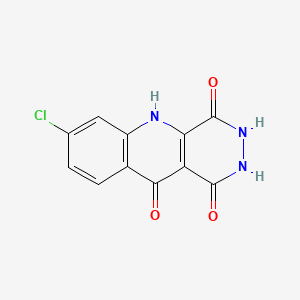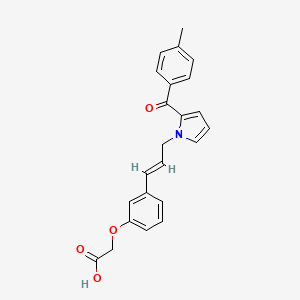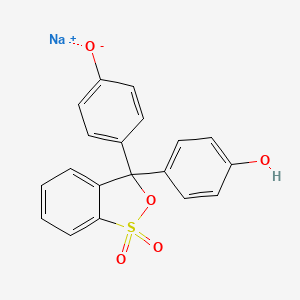![molecular formula C20H21N3O2 B1663896 1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine CAS No. 773852-25-8](/img/structure/B1663896.png)
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
103D5R is a novel small-molecule inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α). This compound has gained significant attention due to its ability to decrease HIF-1α protein levels, which are often elevated in hypoxic conditions such as those found in solid tumors. By inhibiting HIF-1α, 103D5R can potentially disrupt the adaptive responses of cancer cells to low oxygen levels, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 103D5R involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a benzopyran core structure, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 103D5R would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
103D5R undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the benzopyran core, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
103D5R has a wide range of scientific research applications, including:
Mechanism of Action
103D5R exerts its effects by inhibiting the synthesis of HIF-1α protein. It does this by blocking the translation of HIF-1α mRNA, thereby reducing the levels of HIF-1α protein in cells. This inhibition prevents the activation of HIF-1 target genes, which are involved in various adaptive responses to hypoxia, such as angiogenesis and metabolic reprogramming .
Comparison with Similar Compounds
Similar Compounds
KC7F2: Another small-molecule inhibitor of HIF-1α that also reduces HIF-1α protein levels by inhibiting its translation.
YC-1: A compound that inhibits HIF-1α by promoting its degradation.
Uniqueness of 103D5R
103D5R is unique in its ability to selectively inhibit HIF-1α protein synthesis without affecting the levels of other proteins. This selective inhibition makes it a valuable tool for studying the HIF-1α pathway and its role in cancer biology. Additionally, its effectiveness under both normoxic and hypoxic conditions highlights its potential as a therapeutic agent .
Properties
CAS No. |
773852-25-8 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[1-(5-methoxy-2,2-dimethylchromen-6-yl)ethyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H21N3O2/c1-13(23-12-22-19-16(23)6-5-11-21-19)14-7-8-17-15(18(14)24-4)9-10-20(2,3)25-17/h5-13H,1-4H3 |
InChI Key |
MCVWPJZBARCDLJ-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4 |
Canonical SMILES |
CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
103D5R; 103 103 5; 103-103-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


